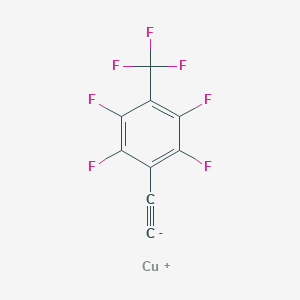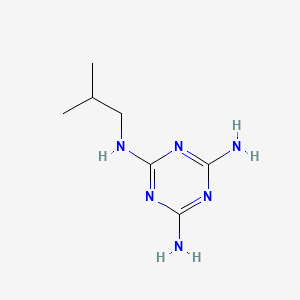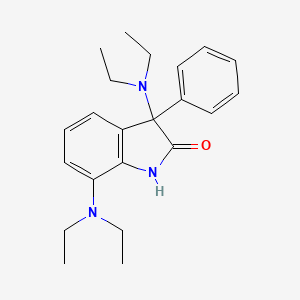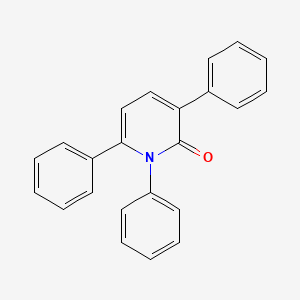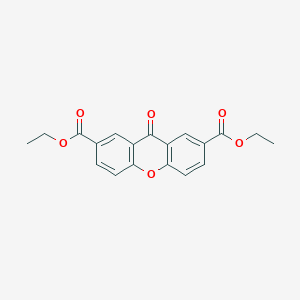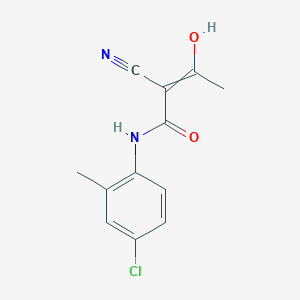
N-(4-Chloro-2-methylphenyl)-2-cyano-3-hydroxybut-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chloro-2-methylphenyl)-2-cyano-3-hydroxybut-2-enamide is a chemical compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a chloro-substituted phenyl ring, a cyano group, and a hydroxybutenamide moiety. Its molecular formula is C11H10ClN2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-2-methylphenyl)-2-cyano-3-hydroxybut-2-enamide typically involves the reaction of 4-chloro-2-methylaniline with appropriate reagents to introduce the cyano and hydroxybutenamide groups. One common method involves the use of acetonitrile and phosphoric acid as solvents and catalysts, respectively .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-2-methylphenyl)-2-cyano-3-hydroxybut-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-(4-Chloro-2-methylphenyl)-2-cyano-3-hydroxybut-2-enamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of N-(4-Chloro-2-methylphenyl)-2-cyano-3-hydroxybut-2-enamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes, thereby affecting various biochemical pathways. For instance, it may inhibit acetylcholinesterase, leading to increased levels of neurotransmitters in the brain.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chloro-2-methylphenyl)-2-(methylthio)benzamide
- N-(4-Chloro-2-methylphenyl)-4-[(4-chloro-2-methylphenyl)azo]-3-hydroxynaphthalene-2-carboxamide
- Phenyl N-(4-chloro-2-methylphenyl)carbamate
Uniqueness
N-(4-Chloro-2-methylphenyl)-2-cyano-3-hydroxybut-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyano and hydroxybutenamide groups are particularly noteworthy for their roles in various chemical reactions and biological activities .
Properties
CAS No. |
62004-28-8 |
|---|---|
Molecular Formula |
C12H11ClN2O2 |
Molecular Weight |
250.68 g/mol |
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-cyano-3-hydroxybut-2-enamide |
InChI |
InChI=1S/C12H11ClN2O2/c1-7-5-9(13)3-4-11(7)15-12(17)10(6-14)8(2)16/h3-5,16H,1-2H3,(H,15,17) |
InChI Key |
HTDWRKBUQVSLGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C(=C(C)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


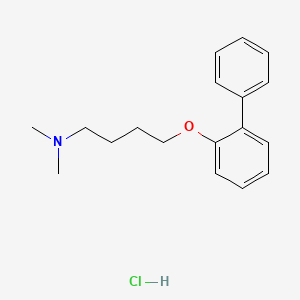
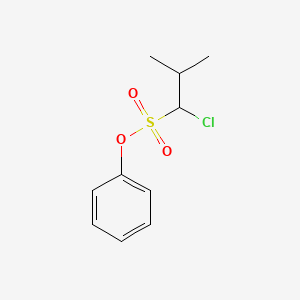
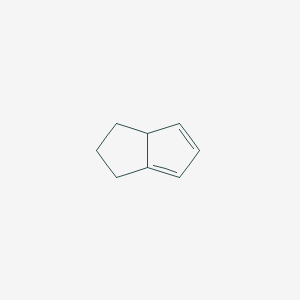
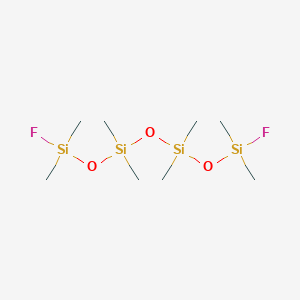
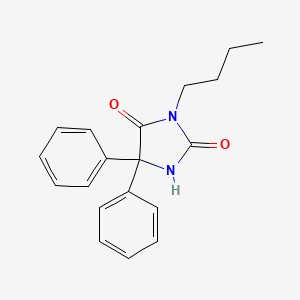
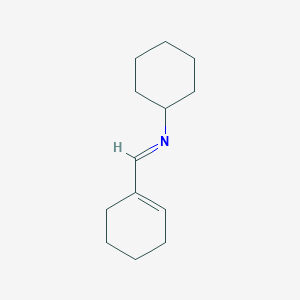
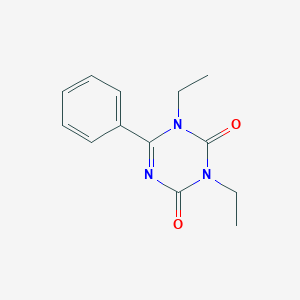
![Diethyl [2,2,2-trichloro-1-(1-ethoxyethoxy)ethyl]phosphonate](/img/structure/B14545817.png)
![4-{(E)-[(Quinolin-3-yl)methylidene]amino}benzoic acid](/img/structure/B14545820.png)
